N'-[(4-chlorophenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine;oxalic acid
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Overview
Description
N’-[(4-chlorophenyl)methyl]-N’-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine;oxalic acid is a complex organic compound with significant applications in various fields This compound is known for its unique chemical structure, which includes a chlorophenyl group, a dimethylamino group, and a propane-1,3-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-chlorophenyl)methyl]-N’-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with N,N-dimethyl-1,3-propanediamine under basic conditions to form the intermediate product. This intermediate is then reacted with 3-(dimethylamino)propylamine to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of fixed-bed reactors with catalysts such as Raney-Nickel can enhance the efficiency of the hydrogenation steps involved in the synthesis. The reaction conditions are optimized to maintain high conversion rates and selectivity towards the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-chlorophenyl)methyl]-N’-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of methoxy derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Amines and secondary amines.
Substitution: Methoxy derivatives and other substituted products.
Scientific Research Applications
N’-[(4-chlorophenyl)methyl]-N’-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, ion exchange resins, and as a curing agent for epoxy resins.
Mechanism of Action
The mechanism of action of N’-[(4-chlorophenyl)methyl]-N’-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The presence of the dimethylamino group allows it to interact with nucleophilic sites, while the chlorophenyl group enhances its binding affinity to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-1,3-propanediamine
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
- 3-(Dimethylamino)-1-propylamine
Uniqueness
N’-[(4-chlorophenyl)methyl]-N’-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30ClN3.C2H2O4/c1-19(2)11-5-13-21(14-6-12-20(3)4)15-16-7-9-17(18)10-8-16;3-1(4)2(5)6/h7-10H,5-6,11-15H2,1-4H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGBCDKQZFCDPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)CC1=CC=C(C=C1)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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